Cas no 89419-40-9 (Mosapramine)

Mosapramine 化学的及び物理的性質
名前と識別子
-
- Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one,1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahydro-
- 1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one
- MOSAPRAMINE
- Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one,1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahyd
- 1'-[3-(3-chloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)propyl]hexahydro-2h-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one
- Mosapramine (INN)
- Mosapramine HCl
- Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one,1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahydro
- 1'-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)hexahydro-2H-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one
- Q6144116
- 4,4-DICHLORODIPHENYLSULFIDE
- AKOS016014037
- SCHEMBL147139
- Mosapramine hydrochloride [JAN]
- MOSAPRAMINE [MI]
- CHEBI:166972
- Clospipramine (hydrochloride)
- DTXCID7028772
- DB13676
- Tox21_113329
- MOSAPRAMINE [MART.]
- L004956
- (+/-)-1'-(3-(3-CHLORO-10,11-DIHYDRO-5H-DIBENZ(B,F)AZEPIN-5-YL)PROPYL)HEXAHYDROSPIRO(IMIDAZO(1,2-A)PYRIDINE-3(2H),4'-PIPERIDIN)-2-ONE
- MOSAPRAMINE [WHO-DD]
- BDBM50530438
- DTXSID0048846
- NS00124555
- CHEMBL2106650
- UNII-04UZQ7O9SJ
- NCGC00183853-01
- CHEBI:135775
- 89419-40-9
- HY-106584
- (- )-1'-(3-(3-Chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)hexahydrospiro(imidazo(1,2-a)pyridine-3(2H),4'-piperidin)-2-one.
- Clospipramine
- D08235
- CS-0026106
- Mosapramine (hydrochloride)
- Mosapramine [INN]
- CAS-89419-40-9
- (+-)-1'-(3-(3-Chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)hexahydrospiro(imidazo(1,2-a)pyridine-3(2H),4'-piperidin)-2-one
- 04UZQ7O9SJ
- DA-75682
- Mosapramine; Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one, 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahydro-; Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one, 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexah
- Mosapramine
-
- MDL: MFCD00867739
- インチ: InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)
- InChIKey: PXUIZULXJVRBPC-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2CCCCN2C13CCN(CCCN4C5=CC(Cl)=CC=C5CCC6=CC=CC=C64)CC3
計算された属性
- せいみつぶんしりょう: 478.25000
- どういたいしつりょう: 478.2499394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 4
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 38.8Ų
じっけんとくせい
- PSA: 38.82000
- LogP: 5.01280
Mosapramine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M873000-1mg |
Mosapramine |
89419-40-9 | 1mg |
$ 161.00 | 2023-04-15 | ||
TRC | M873000-5mg |
Mosapramine |
89419-40-9 | 5mg |
$ 655.00 | 2023-04-15 | ||
TRC | M873000-10mg |
Mosapramine |
89419-40-9 | 10mg |
$ 1263.00 | 2023-04-15 | ||
Chemenu | CM139081-1g |
1'-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)hexahydro-2H-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one |
89419-40-9 | 95% | 1g |
$1866 | 2022-12-28 | |
Biosynth | PDA41940-500 mg |
Mosapramine |
89419-40-9 | 500MG |
$575.00 | 2023-01-03 | ||
Chemenu | CM139081-1g |
1'-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)hexahydro-2H-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one |
89419-40-9 | 95% | 1g |
$1866 | 2021-08-05 | |
Biosynth | PDA41940-50 mg |
Mosapramine |
89419-40-9 | 50mg |
$120.00 | 2023-01-03 | ||
Biosynth | PDA41940-25 mg |
Mosapramine |
89419-40-9 | 25mg |
$75.00 | 2023-01-03 | ||
Biosynth | PDA41940-250 mg |
Mosapramine |
89419-40-9 | 250MG |
$360.00 | 2023-01-03 | ||
Biosynth | PDA41940-100 mg |
Mosapramine |
89419-40-9 | 100MG |
$192.00 | 2023-01-03 |
Mosapramine 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
Mosapramineに関する追加情報
Mosapramine: A Comprehensive Overview
Mosapramine, also known by its CAS number 89419-40-9, is a compound that has garnered significant attention in the fields of pharmacology and neuroscience. This compound is classified as a neurotransmitter reuptake inhibitor, specifically targeting the serotonin and norepinephrine systems. Its unique mechanism of action makes it a promising candidate for the treatment of various neuropsychiatric disorders, including depression, anxiety, and chronic pain conditions.
The discovery and development of Mosapramine were driven by the need for more effective and safer therapeutic agents. Unlike traditional antidepressants, which often come with a host of side effects, Mosapramine has shown potential for improved efficacy with reduced adverse effects. Recent studies have highlighted its ability to modulate neurotransmitter systems without significantly impacting other critical physiological processes, making it a safer option for long-term use.
From a structural standpoint, Mosapramine belongs to the class of arylmethylamine derivatives. Its chemical structure plays a pivotal role in its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Research has demonstrated that Mosapramine exhibits favorable bioavailability, allowing for efficient delivery to target sites within the central nervous system. This characteristic is crucial for ensuring therapeutic efficacy while minimizing systemic exposure and potential toxicity.
The pharmacological profile of Mosapramine is further enhanced by its selective inhibition of serotonin and norepinephrine reuptake. This dual action not only addresses the underlying neurotransmitter imbalances associated with depression but also provides relief from comorbid symptoms such as anxiety and sleep disturbances. Clinical trials have shown that patients treated with Mosapramine experienced significant improvements in mood, reduced stress levels, and enhanced overall quality of life compared to those receiving placebo or traditional antidepressants.
In addition to its antidepressant properties, recent investigations have explored the potential of Mosapramine in the management of chronic pain conditions. By modulating both serotonergic and noradrenergic pathways, this compound demonstrates efficacy in alleviating neuropathic pain, a condition often resistant to conventional treatments. These findings underscore the versatility of Mosapramine as a multi-targeted therapeutic agent.
The safety profile of Mosapramine is another area where it distinguishes itself from other compounds in its class. Preclinical studies have shown minimal adverse effects on vital organs such as the liver and kidneys, even at higher doses. Furthermore, its lack of significant cardiotoxicity makes it an attractive option for patients with cardiovascular comorbidities. These attributes are critical for ensuring widespread applicability and patient compliance.
The development of Mosapramine strong>has also been supported by advancements in drug delivery systems. Researchers have explored various formulations, including extended-release tablets and transdermal patches, to optimize its therapeutic window. These innovations aim to enhance patient convenience while maintaining consistent drug levels throughout the day.
In conclusion, < strong >Mosapramine< / strong > represents a groundbreaking advancement in the field of neuropsychiatric therapeutics. With its unique mechanism of action, favorable pharmacokinetic properties, and robust safety profile, this compound holds immense promise for improving the lives of millions suffering from depression, anxiety, and chronic pain conditions. As research continues to uncover new applications and refine its delivery methods,< strong >Mosapramine< / strong > is poised to become a cornerstone in modern medicine.
89419-40-9 (Mosapramine) 関連製品
- 880479-02-7(3-(1H-imidazol-4-yl)-2-(3-methylbutanamido)propanoic acid)
- 116279-89-1(15,15-diethyl tetracyclo6.6.2.0^{2,7}.0^{9,14}hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate)
- 1152531-77-5(3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid)
- 5304-29-0(6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine)
- 2228083-26-7(methyl 2-amino-2-1-(1,3-thiazol-5-yl)cyclopropylacetate)
- 1189984-54-0(1-N-(2-phenylethyl)benzene-1,2-diamine hydrochloride)
- 2228713-02-6(3-(4-bromo-3,5-dimethylphenyl)azetidine)
- 5405-63-0((2,5-dihydroxyphenyl)-triphenyl-phosphanium)
- 329939-43-7(4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide)
- 1795138-23-6(Ketotifen-d)



